molecular formula C11H26O5 B14664133 Carbonic acid--2-methylbutan-2-ol (1/2) CAS No. 39511-74-5

Carbonic acid--2-methylbutan-2-ol (1/2)

Cat. No.: B14664133
CAS No.: 39511-74-5
M. Wt: 238.32 g/mol
InChI Key: XBZCLEPJRGEIQX-UHFFFAOYSA-N
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Description

Carbonic acid;2-methylbutan-2-ol is a compound that combines the properties of carbonic acid and 2-methylbutan-2-ol. Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water. 2-methylbutan-2-ol, also known as tert-amyl alcohol, is a tertiary alcohol with the chemical formula C5H12O. This compound is known for its use as a solvent and in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylbutan-2-ol can be synthesized through the hydration of 2-methylbut-2-ene. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and occurs under controlled temperature conditions . Another method involves the reduction of 2-methylbutanone using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of 2-methylbutan-2-ol often involves the catalytic hydration of isobutene in the presence of water and an acid catalyst. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic medium.

    Dehydration: Concentrated sulfuric acid at elevated temperatures.

    Substitution: Concentrated hydrochloric acid.

Major Products

    Oxidation: 2-methylbutanone.

    Dehydration: 2-methylbut-2-ene.

    Substitution: tert-amyl chloride.

Mechanism of Action

The mechanism of action of 2-methylbutan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can act as a proton donor and participate in hydrogen bonding. In biological systems, it modulates the activity of GABAA receptors, similar to ethanol, leading to its anesthetic and psychotropic effects . The compound’s ability to form hydrogen bonds also makes it an effective solvent for polar compounds .

Comparison with Similar Compounds

Similar Compounds

    tert-Butanol: Another tertiary alcohol with similar solvent properties but a different molecular structure.

    2-methyl-2-propanol: Similar in structure but with a different carbon backbone.

    2-methyl-1-butanol: A primary alcohol with different reactivity and properties.

Uniqueness

2-methylbutan-2-ol is unique due to its branched structure, which imparts distinct physical and chemical properties. Its tertiary nature makes it less prone to oxidation compared to primary and secondary alcohols, and its ability to modulate GABAA receptors sets it apart in biological applications .

Properties

CAS No.

39511-74-5

Molecular Formula

C11H26O5

Molecular Weight

238.32 g/mol

IUPAC Name

carbonic acid;2-methylbutan-2-ol

InChI

InChI=1S/2C5H12O.CH2O3/c2*1-4-5(2,3)6;2-1(3)4/h2*6H,4H2,1-3H3;(H2,2,3,4)

InChI Key

XBZCLEPJRGEIQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)O.CCC(C)(C)O.C(=O)(O)O

Origin of Product

United States

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